2-(1-Methyl-1H-imidazol-2-yl)ethanol
Description
Overview of Imidazole-Containing Structures in Chemical Synthesis and Materials Science
The imidazole (B134444) moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental building block in both biological systems and synthetic chemistry. Its derivatives are integral to a vast range of applications due to their unique electronic properties, coordination capabilities, and reactivity. In chemical synthesis, imidazole rings are key components of many catalysts and ligands for transition-metal-catalyzed reactions. acs.org Their ability to act as both a Brønsted acid and base, as well as a potent nucleophile, makes them highly versatile.
In the realm of materials science, imidazole-based compounds are cornerstones in the development of ionic liquids, which are salts that are liquid at low temperatures. These "green solvents" are explored for their potential in various applications, including as electrolytes in batteries, in biomass processing, and as reaction media. nih.govresearchgate.net The properties of imidazolium-based ionic liquids can be finely tuned by modifying the substituents on the imidazole ring. researchgate.net Furthermore, imidazole derivatives are incorporated into polymers and metal-organic frameworks (MOFs) to impart specific functionalities, such as conductivity, catalytic activity, or gas sorption capabilities. The prevalence of the imidazole core in pharmaceuticals, such as the antifungal agent metronidazole (B1676534), also underscores its biomedical importance. nih.govresearchgate.net
Significance of the Ethanol (B145695) Moiety in Functional Molecule Design
The ethanol moiety (–CH2CH2OH) is a simple yet profoundly significant functional group in the design of new molecules. Its primary hydroxyl (–OH) group is a key player in dictating a molecule's physical and chemical properties. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor dramatically influences a substance's solubility, particularly in protic solvents like water, and affects its melting and boiling points.
From a synthetic standpoint, the hydroxyl group is a versatile handle for chemical modification. It can be readily converted into a wide range of other functional groups, including ethers, esters, and halides, allowing for the construction of more complex molecular architectures. This reactivity makes the ethanol moiety a crucial linker or spacer in the assembly of larger molecules, such as polymers or ligands for coordination chemistry. In the context of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, the ethanol group provides a reactive site for further functionalization, enabling its integration into a variety of chemical structures and materials.
Research Trajectories and Academic Significance of this compound
The academic significance of this compound lies in its role as a versatile precursor and building block. The combination of the N-methylated imidazole ring and the primary alcohol functionality within a single, relatively simple molecule provides a unique platform for chemical innovation.
Current research trajectories involving this compound often focus on its use in the synthesis of specialized ionic liquids. The hydroxyl group can be derivatized to introduce a variety of anions or to create task-specific ionic liquids with tailored properties. Furthermore, this compound serves as a ligand in coordination chemistry, where the imidazole nitrogen and the hydroxyl oxygen can both coordinate to metal centers, forming stable complexes with potential applications in catalysis. The methylation at the N-1 position of the imidazole ring prevents its use as a simple N-H acidic site, directing its reactivity and coordination behavior in predictable ways. While specific studies on this exact isomer are part of a broader interest in functionalized imidazoles, its structural motifs appear in various research contexts, from the development of new synthetic methodologies to the creation of novel bioactive compounds. mdpi.comresearchgate.net
Rationale for Comprehensive Investigation into its Chemical Behavior and Applications
The rationale for a thorough investigation of this compound is rooted in its potential as a multifunctional chemical intermediate. The strategic placement of the methyl group on one nitrogen and the ethanol group on a carbon atom of the imidazole ring creates a molecule with distinct reactive sites and steric and electronic properties. sigmaaldrich.com
A comprehensive study of its chemical behavior—including its reactivity, coordination chemistry, and physical properties—is essential for unlocking its full potential. Such investigations can lead to the rational design of new catalysts, functional materials, and potentially, pharmacologically active molecules. Understanding the interplay between the imidazole core and the ethanol arm is crucial for predicting how it will behave in different chemical environments and for designing synthetic routes that leverage its unique structure. The growing demand for novel functional materials and efficient synthetic processes provides a strong impetus for the continued and detailed exploration of versatile building blocks like this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Physical Form | Solid |
| InChI Key | KPPOELHCPSMOQP-UHFFFAOYSA-N |
| SMILES String | CN1C=CN=C1CCO |
This data is compiled from publicly available chemical databases. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-4-3-7-6(8)2-5-9/h3-4,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPOELHCPSMOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18994-70-2 | |
| Record name | 2-(1-Methyl-1H-imidazol-2-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1 Methyl 1h Imidazol 2 Yl Ethanol and Analogues
Established Synthetic Pathways to the Imidazole-Ethanol Core
The imidazole-ethanol core is a key structural component in many pharmaceutical agents. Established synthetic routes often involve the construction of the imidazole (B134444) ring followed by the introduction or modification of the ethanol (B145695) side chain. A common strategy involves the reaction of an appropriate imidazole derivative with a two-carbon electrophile. For instance, the reaction of imidazole with ethylene (B1197577) oxide or a protected 2-haloethanol derivative can yield the desired imidazole-ethanol structure. Another established method is the reduction of a corresponding imidazole-acetic acid or ester derivative. chemicalbook.com
One widely used approach involves the condensation of an α-haloketone with an amidine, followed by reduction of the resulting keto-imidazole. For example, the reaction of 2-bromo-1-arylethanones with imidazole forms 2-(1H-imidazol-1-yl)-1-arylethanones, which are then reduced using a reducing agent like sodium borohydride (B1222165) to yield the corresponding alcohol derivative.
Synthesis Utilizing Imidazole Derivatives as Precursors
The use of pre-formed imidazole rings as starting materials is a cornerstone of many synthetic strategies for 2-(1-Methyl-1H-imidazol-2-yl)ethanol and its analogues. This approach allows for regioselective functionalization of the imidazole core.
Reactions Involving Lithium Salts and Imidazole Derivatives
Lithium salts can play a crucial role in the synthesis of imidazole derivatives. While direct lithiation of the imidazole ring can be challenging due to its acidic N-H proton, N-protected imidazoles can be selectively lithiated at the C2 position. The resulting lithiated species can then react with electrophiles like ethylene oxide to introduce the hydroxyethyl (B10761427) side chain.
Application of Organolithium Reagents in Formation Pathways
Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and nucleophiles. wikipedia.orgyoutube.com In the context of synthesizing this compound, organolithium reagents, particularly n-butyllithium, are often used to deprotonate a suitable precursor. For instance, 1-methylimidazole (B24206) can be deprotonated at the C2 position with n-butyllithium to form 2-lithio-1-methylimidazole. This highly reactive intermediate can then be quenched with ethylene oxide to afford the target molecule, this compound. This method offers a direct and efficient route to the desired product.
Organolithium reagents are also employed in the synthesis of more complex analogues. researchgate.net They can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to generate a wide array of substituted ethanol derivatives. wikipedia.orglibretexts.org
Novel and Green Synthetic Approaches
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. ijprt.org This trend has also impacted the synthesis of imidazole derivatives. Novel and green approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
One such approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. Another green strategy involves the use of eco-friendly solvents, such as water or ethanol, and recyclable catalysts. researchgate.net For instance, the synthesis of certain imidazole derivatives has been achieved in hydroalcoholic media using potassium carbonate as a base, eliminating the need for lithium salts. researchgate.net
Enantioselective Synthesis Strategies for Chiral Analogues
Many biologically active molecules are chiral, and their pharmacological activity often resides in a single enantiomer. Therefore, the development of enantioselective synthetic methods for chiral analogues of this compound is of great importance.
One strategy for enantioselective synthesis involves the use of chiral catalysts. For example, the reduction of a prochiral ketone precursor can be achieved using a chiral reducing agent or a catalyst system containing a chiral ligand. Ruthenium complexes with chiral diamine ligands have been successfully used for the asymmetric reduction of keto-imidazoles to produce chiral imidazole-ethanol derivatives with high enantiomeric excess. researchgate.net
Another approach involves the use of chiral starting materials or chiral auxiliaries. These methods, while effective, can sometimes require additional synthetic steps for the introduction and removal of the chiral auxiliary.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aiming to maximize product yield and purity while minimizing reaction time and cost. In academic research, systematic studies are often conducted to determine the optimal parameters for a given transformation.
Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants. For example, a study on the synthesis of certain imidazole derivatives found that ethanol was the optimal solvent and that running the reaction under reflux conditions significantly improved the yield compared to room temperature. researchgate.netresearchgate.net The amount of starting materials and the reaction time are also crucial factors that can influence the outcome of a reaction. researchgate.net
The table below summarizes the optimization of reaction conditions for a model reaction, highlighting the impact of different solvents and temperatures on the product yield.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetonitrile | Reflux | 28 | 65 |
| 2 | Dichloromethane | Reflux | 28 | 42 |
| 3 | Toluene | Reflux | 28 | 55 |
| 4 | Ethanol | Room Temperature | 28 | 13 |
| 8 | Ethanol | Reflux | 28 | 82 |
| 9 | Ethanol | Reflux | 40 | 82 |
Data adapted from a study on the synthesis of pyrrolo[1,2-a]imidazole-10-carboxamide derivatives, which shares common principles of reaction optimization with imidazole synthesis. researchgate.net
This systematic approach to optimization is essential for developing robust and efficient synthetic protocols for this compound and its analogues.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Diffraction Studies of 2-(1-Methyl-1H-imidazol-2-yl)ethanol and its Derivatives
Single-crystal X-ray analysis provides the most definitive structural information for a molecule in the solid state. For derivatives of this compound, this technique has been instrumental in confirming their molecular geometry.
For instance, the crystal structure of (±)-1-(1H-Benzimidazol-2-yl)ethanol reveals two crystallographically independent molecules in the asymmetric unit. researchgate.net The fused benzene (B151609) and imidazole (B134444) rings in both molecules are nearly planar. researchgate.net Similarly, in 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), the molecule consists of a pyridyl ring bonded to a pyrazole (B372694) ring, which is substituted with methyl and ethanol groups. mdpi.comnih.gov
The bond lengths and angles within these molecules are generally within normal ranges. researchgate.net For example, in 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the C-C bond linking the pyridyl and pyrazole rings is 1.472(3) Å. mdpi.com
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, play a critical role in the stability and properties of the crystalline material.
Hydrogen bonding is a predominant intermolecular force in the crystal structures of this compound and its derivatives. The presence of hydroxyl (-OH) groups and nitrogen atoms within the imidazole ring provides sites for both hydrogen bond donors and acceptors.
In the crystal structure of (±)-1-(1H-Benzimidazol-2-yl)ethanol, intermolecular O-H⋯N and N-H⋯O hydrogen bonds create a two-dimensional network parallel to the (010) plane. researchgate.net Similarly, a derivative, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, forms a stable chain architecture with methanol (B129727) through a network of hydrogen bonds. mdpi.com The O-H group of methanol forms a hydrogen bond with a nitrogen atom of the imidazole moiety (O-H⋯N), which is noted to be a particularly strong interaction. mdpi.com The crystal structure of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine showcases N-H⋯N hydrogen bonds, where each molecule connects with two neighbors to form a one-dimensional ladder-like structure. nih.gov
Density functional theory (DFT) calculations on other heterocyclic compounds containing similar functional groups have shown that N-H···I hydrogen bonds can also contribute to the stability of the crystal lattice. acs.org
Aromatic rings, such as the imidazole ring in this compound, can interact through π-π stacking. This type of interaction arises from the electrostatic attraction between the electron-rich π systems of adjacent rings.
While specific data on π-π stacking for this compound is not extensively detailed in the provided search results, the principle of π-π stacking is a well-established phenomenon in aromatic compounds. For example, mixing hexafluorobenzene (B1203771) and mesitylene (B46885) results in a crystalline solid with alternating π-π stacked pillars of the two aromatic compounds. nih.gov This demonstrates the significance of such interactions in the formation of crystalline architectures. The planarity of the imidazole ring system in derivatives of this compound suggests that π-π stacking interactions are likely to play a role in their crystal packing.
Analysis of Crystal Packing and Supramolecular Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons, and the coupling constant (J), measured in Hertz (Hz), quantifies the interaction between them.
The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the methyl group, the methylene (B1212753) groups of the ethanol substituent, and the protons on the imidazole ring. While a specific spectrum for the title compound is not available in the provided results, data for similar compounds can provide insight. For example, the ¹H NMR spectrum of 2-(2-Methyl-1H-imidazol-1-yl)ethanol shows signals corresponding to the methyl group, the ethanol moiety, and the imidazole ring protons. sigmaaldrich.com
The following table summarizes representative ¹H NMR data for a related compound, (S)-1-Phenylethanol, to illustrate the type of information obtained from this technique.
| Chemical Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| -CH₃ | 1.49–1.50 | d | 6.5 | 3H |
| -OH | 2.01 | s | 1H | |
| -CH | 4.91 | q | 6.5 | 1H |
| Phenyl | 7.26–7.39 | m | 5H | |
| ¹H NMR data for (S)-1-Phenylethanol in CDCl₃ at 500 MHz. rsc.org |
This table is for illustrative purposes to show the format of ¹H NMR data and does not represent the data for this compound.
¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential tool for determining the carbon framework of a molecule. In the case of this compound, the spectrum provides distinct signals for each of the six carbon atoms in the structure. The chemical shifts are influenced by the electronic environment of each carbon, including the aromaticity of the imidazole ring, the electronegativity of the nitrogen and oxygen atoms, and the presence of the methyl and ethanol substituents.
The N-methylation of the imidazole ring prevents the tautomerism often seen in N-H imidazoles, which can lead to signal averaging or broadening in ¹³C NMR spectra. Consequently, sharp, well-resolved signals are expected for this compound. The chemical shifts for the imidazole ring carbons are typically found in the aromatic region of the spectrum, while the ethanol and methyl group carbons appear in the aliphatic region.
Based on data from structurally similar imidazole derivatives, the expected chemical shifts for the carbon atoms in this compound are predicted as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (Imidazole) | ~145-150 |
| C4 (Imidazole) | ~127-130 |
| C5 (Imidazole) | ~120-125 |
| CH₂ (Ethanol, adjacent to ring) | ~55-60 |
| CH₂ (Ethanol, hydroxyl-bearing) | ~60-65 |
| N-CH₃ (Methyl) | ~30-35 |
This table presents predicted data based on analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals observed in one-dimensional ¹H and ¹³C NMR spectra. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, providing a detailed connectivity map of the molecule.
Correlation SpectroscopY (COSY) identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show correlations between the vicinal protons of the ethanol side chain and between the coupled protons on the imidazole ring.
Expected COSY Correlations:
| Correlating Protons |
|---|
| H (on C4) / H (on C5) |
This table presents predicted data.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful technique for assigning carbon signals based on the more easily interpretable proton spectrum.
Expected HSQC Correlations (¹H-¹³C):
| Proton (¹H) | Correlated Carbon (¹³C) |
|---|---|
| H on C4 | C4 |
| H on C5 | C5 |
| H on CH₂ (adjacent to ring) | CH₂ (adjacent to ring) |
| H on CH₂ (hydroxyl-bearing) | CH₂ (hydroxyl-bearing) |
This table presents predicted data.
Expected Key HMBC Correlations (¹H-¹³C):
| Proton (¹H) | Correlated Carbon(s) (¹³C) over 2-3 Bonds |
|---|---|
| N-CH₃ | C2, C5 |
| H on CH₂ (adjacent to ring) | C2, C4, CH₂OH |
| H on C4 | C2, C5 |
This table presents predicted data.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum for this compound would display characteristic absorption bands confirming the presence of the hydroxyl group, the imidazole ring, and the aliphatic C-H bonds. For the related compound 2-(2-Methyl-1H-imidazol-1-yl)ethanol, a broad O–H stretch is confirmed around 3200–3400 cm⁻¹, with C–N imidazole ring vibrations appearing at 1500–1600 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400-3200 (broad) | O-H stretch | Hydroxyl |
| ~3150-3000 | C-H stretch | Imidazole Ring |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1600-1450 | C=C and C=N stretch | Imidazole Ring |
This table presents predicted data based on analogous compounds.
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the imidazole ring. Studies on similar imidazole-containing molecules show characteristic ring stretching vibrations in the region of 1300-1600 cm⁻¹.
Predicted Raman Shifts:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3150-3000 | C-H stretch | Imidazole Ring |
| ~1500-1400 | Symmetric ring stretch | Imidazole Ring |
This table presents predicted data based on analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The imidazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit strong absorption in the ultraviolet region due to π → π* electronic transitions. Studies on related imidazole derivatives show that these transitions typically occur in the 200-270 nm range. The substitution on the ring can cause slight shifts in the absorption maximum (λmax). The analysis of a related compound, 2-(2-methyl-5-nitro-1-imidazolyl)ethanol, confirms electronic transitions within this region.
Predicted UV-Vis Absorption:
| Solvent | λmax (nm) | Electronic Transition |
|---|
This table presents predicted data based on analogous compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₆H₁₀N₂O, the calculated exact mass provides a benchmark for experimental measurement. HRMS analysis would typically be performed using a soft ionization technique, such as electrospray ionization (ESI), to observe the protonated molecular ion, [M+H]⁺.
Expected HRMS Data:
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O |
| Exact Mass (Monoisotopic) | 126.07931 Da |
The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula.
Advanced Morphological and Compositional Characterization Techniques in Materials Integration
A thorough review of scientific literature reveals a significant gap in the specific morphological and compositional characterization of materials integrated with the compound This compound . While advanced techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) are standard for analyzing the surface topography, structural features, and crystalline nature of novel materials, their direct application to systems incorporating this particular imidazole derivative is not documented in available research.
Imidazole derivatives, as a broad class of compounds, are utilized in various materials science applications, including as corrosion inhibitors, in the formation of self-assembled monolayers, and as ligands in metal-organic frameworks. In these contexts, SEM, AFM, and XRD are crucial for characterization. For instance, studies on other imidazole derivatives used as corrosion inhibitors often employ SEM to visualize the protective film formed on a metal's surface and XRD to analyze the crystalline structure of the surface before and after the inhibitor's application. researchgate.netresearchgate.netnih.gov Similarly, research on metal-organic frameworks frequently utilizes these techniques to determine the morphology and crystal structure of the resulting materials. acs.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(1-Methyl-1H-imidazol-2-yl)ethanol, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the conformation with the lowest energy on the potential energy surface. For this compound, the presence of the flexible ethanol (B145695) side chain attached to the imidazole (B134444) ring allows for multiple possible conformations.
Theoretical studies on related substituted imidazoles indicate that the rotational barriers around the C-C and C-N bonds of the side chain are relatively low, leading to several stable conformers. The optimized geometry would reveal the specific bond lengths, bond angles, and dihedral angles that characterize the most stable structure. For instance, DFT calculations on similar imidazole derivatives have been used to compare calculated structural parameters with experimental X-ray diffraction data, often showing good agreement. nih.govresearchgate.net
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. irjweb.com
In this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly the nitrogen atoms and the π-system. The LUMO, conversely, would likely be distributed over the entire molecule, including the anti-bonding orbitals of the imidazole ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. lupinepublishers.com
For comparison, DFT studies on related imidazole derivatives have reported HOMO-LUMO gap values that correlate with their observed reactivity. irjweb.comresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Imidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Imidazole (IM) | -6.83 | -0.67 | 6.16 |
| 1-Methylimidazole (B24206) (MIM) | -6.45 | -0.58 | 5.87 |
| Benzimidazole (B57391) (BIM) | -6.21 | -0.98 | 5.23 |
Data sourced from a theoretical study on imidazole derivatives and their corrosion inhibition properties. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis helps to understand hyperconjugative interactions and charge transfer within the molecule.
For this compound, NBO analysis would quantify the interactions between the lone pair orbitals of the nitrogen and oxygen atoms and the anti-bonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the N1 nitrogen and the π* anti-bonding orbitals of the C4=C5 bond contributes to the stability of the imidazole ring. Similarly, interactions involving the oxygen lone pairs and the σ* anti-bonding orbitals of the C-C and C-H bonds in the ethanol side chain can be evaluated. The stabilization energies associated with these interactions provide a measure of their significance. orientjchem.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would likely show a region of high negative potential around the N3 nitrogen of the imidazole ring, indicating its role as a primary site for protonation and electrophilic attack. The hydroxyl group's oxygen atom would also exhibit a negative potential. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and those attached to the imidazole ring, would show positive electrostatic potential. vaia.com
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. lupinepublishers.com
Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These parameters for this compound can be calculated using the following equations, based on the energies of the HOMO and LUMO:
χ = - (EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / η
ω = χ² / (2η)
Studies on similar molecules like metronidazole (B1676534) and its derivatives have demonstrated the utility of these descriptors in predicting chemical behavior. lupinepublishers.com
Table 2: Illustrative Global Reactivity Descriptors for a Related Imidazole Derivative
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Electronegativity (χ) | 4.05315 |
| Chemical Hardness (η) | 2.24355 |
| Chemical Softness (S) | 0.4457 |
| Electrophilicity Index (ω) | 3.6596 |
Data sourced from a DFT study on an imidazole derivative. irjweb.com
Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment, such as a solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.
For this compound, an MD simulation, particularly in an aqueous solution, would reveal important information about its hydration shell and intermolecular interactions. It would show how water molecules arrange themselves around the imidazole ring and the ethanol side chain, and the nature of the hydrogen bonds formed. rdd.edu.iqnih.gov Such simulations can also elucidate the flexibility of the ethanol side chain and the rotational dynamics around its single bonds, providing a more complete picture of the molecule's behavior in a realistic environment. rdd.edu.iq
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO, Vibrational Frequencies, UV-Vis Transitions via TD-DFT)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, offering a way to interpret experimental spectra and understand the electronic structure. Density Functional Theory (DFT) is a widely used method for these predictions.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of bands in experimental infrared (IR) and Raman spectra. The B3LYP functional with basis sets such as 6-311G(d,p) has been successfully used to calculate the harmonic vibrational frequencies of similar imidazole derivatives. eurjchem.com For a related nitro-imidazole derivative, the calculated vibrational spectra showed good agreement with the experimental FT-IR and FT-Raman spectra. eurjchem.com Such calculations for this compound would help in identifying the characteristic vibrational modes, such as the O-H stretch of the ethanol group, the C-N stretching modes of the imidazole ring, and the various C-H bending and stretching vibrations.
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. eurjchem.comicm.edu.pl For example, TD-DFT calculations on ±1-(1H-Benzoimidazol-2-yl)ethanol were used to determine the low-lying excited states and simulate its UV-Vis spectrum. icm.edu.pl Similar calculations for this compound would likely predict π → π* transitions associated with the imidazole ring, with the position of the methyl group influencing the energy of these transitions.
Table 1: Representative Theoretical vs. Experimental Spectroscopic Data for an Analogous Compound, ±1-(1H-Benzoimidazol-2-yl)ethanol
| Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |
| ¹³C NMR (δ, ppm) - C in imidazole ring | 159.20, 154.95, 131.90, 123.01, 118.39 | ~123-135 |
| ¹H NMR (δ, ppm) - Aromatic H | 7.48-7.72 | Not specified |
| ¹H NMR (δ, ppm) - H17, H18, H19 | 3.41, 4.95, 2.42 | Not specified |
| UV-Vis (λmax, nm) | 266, 194 | 254, 250, 236 |
| Data sourced from a study on ±1-(1H-Benzoimidazol-2-yl)ethanol and is intended to be representative of the computational approach. icm.edu.pl |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers of transition states. For reactions involving this compound, these methods can provide a molecular-level understanding of its reactivity.
While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the methodologies for such investigations are well-established. DFT calculations are commonly employed to explore potential energy surfaces of reactions. For example, in a study of a C(sp2)−C(sp3) coupling reaction catalyzed by a nickel single-atom catalyst, DFT was used to investigate the reaction mechanism where imidazole was utilized as a ligand. acs.org The study revealed how the ligand influences the reaction pathway, favoring C-C over C-N bond formation. acs.org
To study a hypothetical reaction of this compound, such as an esterification or an oxidation, computational chemists would first identify the reactants, products, and any intermediates. The geometries of these species would be optimized to find their lowest energy structures. Following this, transition state searches would be performed to locate the saddle points on the potential energy surface that connect the reactants and products. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. Advanced methods like Variational Transition State Theory (VTST) can be used for more accurate rate constant calculations, especially for reactions with significant conformational flexibility. rsc.org
Theoretical Studies on Intermolecular Interactions
The intermolecular interactions of this compound, particularly hydrogen bonding, are critical to understanding its physical properties and its behavior in solution and biological systems. The molecule has both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the imidazole ring).
Several computational techniques can be employed to study these interactions:
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for understanding delocalization effects and hyperconjugative interactions within a molecule, as well as intermolecular hydrogen bonding. nih.govunison.mx By examining the interactions between filled (donor) and empty (acceptor) orbitals, the strength of a hydrogen bond can be quantified in terms of stabilization energy (E(2)). For instance, in a study of benzimidazole derivatives, NBO analysis was used to characterize the N-H···O hydrogen bonds in dimers. researchgate.net For this compound, NBO analysis could be used to study the hydrogen bonds it forms with itself (dimerization) or with solvent molecules.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, developed by Bader, examines the topology of the electron density to characterize chemical bonds, including hydrogen bonds. researchgate.netrsc.org The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is an indicator of a hydrogen bond. The properties at the BCP, such as the electron density and its Laplacian, provide further information about the strength and nature of the interaction.
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization technique that helps to identify and characterize non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, based on the electron density and its reduced density gradient. researchgate.net This method would be useful for visualizing the spatial regions of intermolecular interactions in systems containing this compound.
Mechanistic Studies and Chemical Reactivity
Reaction Mechanism Elucidation in Synthesis
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)ethanol can be approached through various mechanistic routes, primarily involving the formation of the C2-side chain via nucleophilic substitution or the construction of the imidazole (B134444) ring through condensation and cyclization reactions.
A prominent synthetic strategy involves the deprotonation of 1-methylimidazole (B24206) at the C2 position, followed by a nucleophilic attack. The C2 proton of 1-methylimidazole is acidic and can be removed by a strong base, such as n-butyllithium, to form a highly nucleophilic organolithium species. This intermediate can then react with an electrophile like ethylene (B1197577) oxide.
The mechanism proceeds via the nucleophilic ring-opening of the epoxide. The 2-lithio-1-methylimidazole attacks one of the carbon atoms of the ethylene oxide ring. This is a classic SN2 reaction, resulting in the formation of an alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final this compound product. This method is highly effective for installing a 2-hydroxyethyl group onto an activated heterocyclic ring.
An alternative multi-step nucleophilic substitution pathway involves the reaction of an imidazole derivative with a suitable two-carbon synthon. For instance, a common method for synthesizing related imidazole alcohols is the reaction of the imidazole with an α-haloketone, followed by reduction .
Condensation and cyclization reactions provide a foundational method for constructing the imidazole ring itself. The Radziszewski reaction, a classic method for imidazole synthesis, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) wikipedia.org. A plausible adaptation for synthesizing the core structure of the target molecule could involve the reaction of glyoxal (B1671930) (a 1,2-dicarbonyl), 3-hydroxypropanal (B37111) (as the aldehyde component), and methylamine.
The mechanism involves the initial condensation of the components to form a diimine intermediate, which then undergoes cyclization and subsequent dehydration (aromatization) to form the substituted imidazole ring. While versatile, controlling the regioselectivity to ensure the desired substitution pattern can be a challenge.
| Reaction Type | Reactants | Key Intermediates | Description |
| Nucleophilic Substitution | 1-Methylimidazole, n-Butyllithium, Ethylene Oxide | 2-Lithio-1-methylimidazole, Alkoxide | Deprotonation at C2 creates a potent nucleophile that opens the ethylene oxide ring. |
| Condensation/Cyclization | Glyoxal, 3-Hydroxypropanal, Methylamine | Diimine | A plausible, though not explicitly documented, route based on the Radziszewski reaction to build the substituted imidazole ring. |
Redox Chemistry of this compound
The redox chemistry of the molecule is centered on the two primary functional groups: the oxidizable ethanol (B145695) side chain and the reducible imidazole ring.
The primary alcohol group of this compound can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions chemguide.co.uklibretexts.org.
Partial Oxidation to Aldehyde: The use of milder oxidizing agents or carefully controlled conditions allows for the reaction to be stopped at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or specialized systems like those employing TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) are effective for this transformation organic-chemistry.org. To maximize the yield of the aldehyde, it is often distilled from the reaction mixture as it forms to prevent further oxidation chemguide.co.uk. The product of this reaction is (1-methyl-1H-imidazol-2-yl)acetaldehyde .
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared in situ from potassium dichromate and sulfuric acid), will oxidize the primary alcohol completely to a carboxylic acid organic-chemistry.orglibretexts.org. The reaction is typically performed under reflux with an excess of the oxidizing agent to ensure the transformation goes to completion libretexts.org. This process yields (1-methyl-1H-imidazol-2-yl)acetic acid .
| Oxidation Product | Reagent(s) | Typical Conditions |
| (1-Methyl-1H-imidazol-2-yl)acetaldehyde | PCC or TEMPO-based systems | Controlled addition, distillation of product chemguide.co.ukorganic-chemistry.org |
| (1-Methyl-1H-imidazol-2-yl)acetic acid | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Heat under reflux with excess oxidant libretexts.org |
Reduction of this compound typically affects the aromatic imidazole ring, as the primary alcohol group is not susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under forcing conditions can reduce the imidazole ring. This process saturates the ring, converting the aromatic imidazole into an imidazolidine (B613845) derivative. The likely product would be 2-(1-methylimidazolidin-2-yl)ethanol . The reduction of a related imidazole ester to its corresponding alcohol using LiAlH₄ has been documented, demonstrating the stability of the alcohol group under these conditions while other functionalities are reduced chemicalbook.com.
Investigation of Substitution Reactions on the Imidazole Ring and Ethanol Moiety
Both the ethanol side chain and the imidazole ring can undergo substitution reactions, allowing for extensive functionalization of the molecule.
The hydroxyl group of the ethanol moiety is a poor leaving group, but it can be readily converted into a group that is easily displaced by a nucleophile.
Conversion to Alkyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively libretexts.org. The reaction with thionyl chloride, for example, proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes an SN2 attack by the chloride ion to yield 2-(2-chloroethyl)-1-methyl-1H-imidazole pku.edu.cnccspublishing.org.cn.
Conversion to Sulfonate Esters: To create an excellent leaving group for subsequent nucleophilic substitution reactions, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate masterorganicchemistry.com. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields 2-(1-methyl-1H-imidazol-2-yl)ethyl tosylate . This conversion occurs without changing the stereochemistry at the carbon atom and transforms the -OH into a much better leaving group (-OTs) masterorganicchemistry.com.
The imidazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The existing substituents (methyl at N1, ethanol at C2) direct incoming electrophiles primarily to the C4 and C5 positions.
Nitration: The nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid has been shown to produce 1-methyl-5-nitroimidazole nih.govgoogle.com. Therefore, nitration of this compound is expected to yield the corresponding 4-nitro and/or 5-nitro derivatives.
Sulfonation: Reaction with potent sulfonating agents can introduce a sulfonic acid group onto the ring. The reaction of 1-methylimidazole with chlorosulfonic acid has been studied, leading to sulfonation unideb.huresearchgate.net.
| Reaction Site | Reaction Type | Reagent(s) | Product |
| Ethanol Moiety | Halogenation | Thionyl Chloride (SOCl₂) | 2-(2-Chloroethyl)-1-methyl-1H-imidazole |
| Ethanol Moiety | Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | 2-(1-Methyl-1H-imidazol-2-yl)ethyl tosylate |
| Imidazole Ring | Nitration | HNO₃ / H₂SO₄ | 4/5-Nitro-2-(1-methyl-1H-imidazol-2-yl)ethanol |
Tautomeric Equilibria and Isomerization Processes within the Imidazole System
Tautomeric Equilibria
The potential for tautomerism in the imidazole ring of this compound is effectively eliminated by the presence of a methyl group on the N1 nitrogen atom. In unsubstituted imidazole, a proton can reside on either of the two nitrogen atoms, leading to two equivalent tautomeric forms. researchgate.netmdpi.com This prototropic tautomerism is a key feature of many imidazole-containing biomolecules, such as histidine. mdpi.comnih.gov
However, in this compound, the substitution of this proton with a methyl group at the N1 position prevents the migration of a proton between the ring nitrogens. nih.gov Consequently, the compound exists as a single, fixed tautomer. This lack of tautomerism simplifies its chemical behavior compared to its N-unsubstituted counterparts.
Isomerization Processes
Intramolecular Charge Transfer Phenomena
Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that possess both an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated system. beilstein-journals.org This arrangement can lead to a significant redistribution of electron density upon excitation or even in the ground state, resulting in a large dipole moment and unique photophysical properties.
In the case of this compound, the imidazole ring itself can act as a π-system. The 1-methyl-imidazol-2-yl group is generally considered to be electron-donating in character. The 2-hydroxyethyl group, however, is not a strong electron-withdrawing group. For significant ICT to occur, the imidazole ring is typically substituted with strong electron-donating groups (like amino or alkoxy groups) and strong electron-accepting groups (like nitro or cyano groups), creating a "push-pull" system. beilstein-journals.orgconsensus.app
Given the electronic nature of its substituents, this compound is not expected to exhibit strong intramolecular charge transfer phenomena in its ground state. While the nitrogen atoms and the oxygen atom introduce polarity to the molecule, a significant shift of electron density from one part of the molecule to another, characteristic of ICT, is unlikely without the presence of stronger electron-withdrawing and donating moieties. Computational studies on the electronic distribution of related 1-methylimidazole compounds could provide further quantitative insight into the charge distribution within the molecule. researchgate.net
Coordination Chemistry of 2 1 Methyl 1h Imidazol 2 Yl Ethanol and Its Complexes
Ligand Properties of the 1-Methyl-1H-imidazol-2-yl Ethanol (B145695) Moiety
The 2-(1-Methyl-1H-imidazol-2-yl)ethanol molecule possesses two potential donor atoms for coordination to a metal center: the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring and the oxygen atom of the terminal ethanol group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion. The nitrogen atom of the imidazole ring is a well-established strong σ-donor, readily coordinating to a wide range of transition metals and main group elements. The oxygen atom of the hydroxyl group, being a harder donor, can also participate in coordination, particularly with oxophilic metal centers. The formation of a five-membered chelate ring is entropically favored and contributes to the thermodynamic stability of the resulting metal complexes.
The coordination behavior of this compound is influenced by both steric and electronic factors.
Electronic Effects: The imidazole ring is an electron-rich aromatic system, which enhances the donor capacity of the coordinating nitrogen atom. The methyl group at the N1 position of the imidazole ring is an electron-donating group, which further increases the electron density on the ring and, consequently, the basicity and donor strength of the N3 atom. This enhanced donor ability can lead to the formation of strong metal-ligand bonds.
Steric Effects: The methyl group on the imidazole ring and the ethyl chain of the ethanol moiety introduce a degree of steric hindrance around the metal center upon coordination. While not excessively bulky, these groups can influence the coordination geometry and the number of ligands that can coordinate to a single metal ion. This steric bulk can prevent the formation of highly crowded coordination spheres and may favor the formation of complexes with lower coordination numbers. The flexibility of the ethanol side chain allows for some conformational adjustments to minimize steric clashes within the coordination sphere.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.
Complexes of this compound with various transition metals can be synthesized, and their properties are expected to vary depending on the metal ion.
Iron (Fe): Iron(II) complexes with imidazole-based ligands are well-known. The synthesis of an iron(II) complex with this compound would likely involve the reaction of an iron(II) salt, such as FeCl₂ or Fe(BF₄)₂, with the ligand in an inert atmosphere to prevent oxidation to iron(III). The resulting complexes could exhibit interesting magnetic properties and catalytic activity.
Zinc (Zn) and Cadmium (Cd): Zinc(II) and Cadmium(II) have a d¹⁰ electronic configuration and typically form colorless, diamagnetic complexes. The synthesis of Zn(II) and Cd(II) complexes with this compound would be straightforward, likely involving the reaction of the ligand with salts like ZnCl₂ or Cd(NO₃)₂. These complexes are of interest for their potential applications in fluorescence and as models for zinc-containing enzymes.
Nickel (Ni): Nickel(II) forms a variety of complexes with different geometries, including octahedral, square planar, and tetrahedral. The reaction of a Ni(II) salt, such as NiCl₂·6H₂O, with this compound could lead to the formation of complexes where the geometry is dependent on the stoichiometry and reaction conditions. These complexes are often colored and paramagnetic.
Copper (Cu): Copper(II) complexes are known for their diverse coordination geometries and electronic properties. The synthesis of a Cu(II) complex with this ligand would likely involve the reaction with a copper(II) salt like CuSO₄·5H₂O or Cu(OAc)₂. The resulting complexes could exhibit catalytic activity in oxidation reactions.
Ruthenium (Ru): Ruthenium complexes, particularly Ru(II), are extensively studied for their applications in catalysis and photochemistry. The synthesis of a Ru(II) complex would typically involve the use of a ruthenium precursor like [Ru(DMSO)₄Cl₂] or [Ru(p-cymene)Cl₂]₂ and reaction with the ligand, often under reflux conditions.
Gold (Au): Gold complexes, particularly Au(I) and Au(III), have gained significant attention for their potential medicinal applications. The synthesis of a gold complex with this compound could involve the reaction with a gold precursor such as [Au(tht)Cl] (tht = tetrahydrothiophene).
Table 1: Representative Transition Metal Complexes and their Potential Properties
| Metal Ion | Potential Complex Formula | Expected Geometry | Potential Properties |
|---|---|---|---|
| Fe(II) | [Fe(L)₂Cl₂] | Tetrahedral/Octahedral | Paramagnetic, Catalytic |
| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | Diamagnetic, Fluorescent |
| Ni(II) | [Ni(L)₂(H₂O)₂]Cl₂ | Octahedral | Paramagnetic, Colored |
| Cu(II) | Cu(L)₂₂ | Distorted Octahedral | Paramagnetic, Catalytic |
| Cd(II) | [Cd(L)₂Cl₂] | Tetrahedral | Diamagnetic, Luminescent |
| Ru(II) | [Ru(L)₂(p-cymene)]Cl₂ | Pseudo-octahedral | Catalytic, Photochemical |
| Au(I) | [Au(L)(PPh₃)]Cl | Linear | Medicinal |
(L = this compound)
While less common than transition metal complexes, ligands containing N and O donor atoms can also coordinate to main group metals. The synthesis of main group metal complexes with this compound would likely involve reactions with Lewis acidic main group halides or organometallic precursors. For example, reaction with AlMe₃ or SnCl₄ could lead to the formation of aluminum or tin complexes, respectively. The structural and reactive properties of these complexes would be of fundamental interest in main group chemistry.
Structural Analysis of Coordination Compounds via X-ray Crystallography
The definitive method for determining the solid-state structure of coordination compounds is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For complexes of this compound, X-ray crystallography would be crucial to:
Confirm the bidentate N,O-coordination mode of the ligand.
Determine the precise coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral).
Measure the M-N and M-O bond lengths, providing insight into the strength of the coordination bonds.
Analyze intermolecular interactions, such as hydrogen bonding involving the hydroxyl group (if not deprotonated and coordinated) or counter-ions, which can lead to the formation of supramolecular architectures.
While specific crystal structures for complexes of this compound are not widely reported in the literature, analysis of related structures with similar imidazole-alcohol ligands suggests that the five-membered chelate ring would adopt an envelope or twisted conformation to minimize strain. The bond lengths and angles would be expected to be within the typical ranges for metal-imidazole and metal-alkoxide/alcohol bonds.
Table 2: Expected Crystallographic Data Parameters for a Hypothetical [M(L)₂X₂] Complex
| Parameter | Expected Value/Observation |
|---|---|
| Coordination Number | 4 or 6 |
| Geometry | Tetrahedral, Square Planar, or Octahedral |
| M-N (imidazole) bond length | ~2.0 - 2.2 Å |
| M-O (ethanol) bond length | ~1.9 - 2.1 Å |
| N-M-O bite angle | ~80 - 90° |
| Chelate ring conformation | Envelope or Twist |
(M = Divalent transition metal, L = this compound, X = Halide)
Electronic and Geometric Structure of Metal-Ligand Adducts
The interaction of this compound (L) with various metal ions, including Cobalt(II), results in the formation of complexes with distinct geometries and electronic properties. The specific coordination environment is influenced by the metal ion and the accompanying counter-ions.
For instance, two Cobalt(II) complexes, [Co(OAc)₂(L)₂] (1) and [CoCl₂(L)₂] (2), have been synthesized and characterized. In complex 1 , the this compound ligand acts in a bidentate fashion, coordinating to the Co(II) ion through both the nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group. This results in a hexa-coordinated Co(II) center with a distorted octahedral geometry. In contrast, in complex 2 , the ligand behaves as a monodentate ligand, coordinating only through the imidazole nitrogen atom. This leads to a distorted tetrahedral geometry around the Co(II) ion researchgate.net.
Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to further elucidate the electronic and geometric structures of these complexes. These theoretical calculations are generally in good agreement with experimental data obtained from single-crystal X-ray diffraction researchgate.net.
A cadmium(II) complex with the formula [Cd(Hmim)₂(OAc)₂], where Hmim represents (1-methyl-1H-imidazol-2-yl)methanol, has also been reported. In this complex, two Hmim ligands and two acetate groups coordinate to the Cd(II) ion. The Hmim ligand coordinates in a monodentate fashion through the nitrogen atom, and the acetate groups also act as monodentate ligands through one of their oxygen atoms. This arrangement results in a distorted tetrahedral geometry around the Cd(II) center researchgate.net.
The following table summarizes the geometric details of these representative complexes.
| Complex | Metal Ion | Ligand Coordination | Coordination Geometry |
| [Co(OAc)₂(L)₂] | Co(II) | Bidentate (N, O) | Distorted Octahedral |
| [CoCl₂(L)₂] | Co(II) | Monodentate (N) | Distorted Tetrahedral |
| [Cd(Hmim)₂(OAc)₂] | Cd(II) | Monodentate (N) | Distorted Tetrahedral |
Spectroscopy of Metal Complexes (e.g., UV-Vis, FT-IR, NMR, EPR)
Spectroscopic techniques are invaluable for characterizing the metal complexes of this compound and understanding their electronic structures.
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes provide insights into the d-d electronic transitions of the metal ions and charge transfer bands. For the Co(II) complexes mentioned above, the UV-Vis spectra are consistent with their respective geometries. The distorted octahedral Co(II) complex, [Co(OAc)₂(L)₂], and the distorted tetrahedral Co(II) complex, [CoCl₂(L)₂], exhibit characteristic absorption bands that are in agreement with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations researchgate.net. Similarly, the UV-Vis spectrum of the [Cd(Hmim)₂(OAc)₂] complex has been recorded and analyzed researchgate.net.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination of the ligand to the metal ion. The vibrational frequencies of the ligand are altered upon complexation. For example, shifts in the stretching frequencies of the C=N bond of the imidazole ring and the O-H bond of the ethanol moiety can confirm the involvement of these groups in coordination. The FT-IR spectra of [Co(OAc)₂(L)₂], [CoCl₂(L)₂] researchgate.net, and [Cd(Hmim)₂(OAc)₂] researchgate.net have been reported and analyzed to confirm the coordination modes of the ligand.
The table below presents a summary of key FT-IR vibrational frequencies for a representative complex.
| Complex | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) |
| [Co(OAc)₂(L)₂] | Shifted upon coordination | Shifted upon coordination |
| [CoCl₂(L)₂] | Unchanged or slightly shifted | Shifted upon coordination |
NMR Spectroscopy: While not explicitly detailed in the provided search results for complexes of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. For paramagnetic complexes, NMR spectra can be broad and shifted, but can still provide valuable structural information.
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with unpaired electrons, such as many transition metal complexes. EPR can provide detailed information about the electronic structure and the environment of the paramagnetic metal center nih.govresearchgate.net. For paramagnetic Co(II) complexes of this compound, EPR spectroscopy could be used to probe the spin state and coordination geometry of the Co(II) ion.
Advanced Derivatization and Functionalization Strategies
Modification of the Hydroxyl Group (e.g., Etherification, Esterification)
The primary hydroxyl group of 2-(1-Methyl-1H-imidazol-2-yl)ethanol is a key site for chemical modification through reactions such as etherification and esterification. These transformations are fundamental in organic synthesis for introducing new functional groups and altering the physicochemical properties of the parent molecule.
Etherification: The conversion of the alcohol to an ether can be accomplished through various methods, most notably the Williamson ether synthesis. organic-chemistry.org This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Given the presence of the imidazole (B134444) ring, a mild base should be selected to avoid side reactions. Another approach is the acid-catalyzed dehydration or reaction with other alcohols, although this can be less specific.
Esterification: Esterification of the hydroxyl group is a common and efficient transformation. Classic methods like Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, are applicable. rug.nl However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are often employed, frequently with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rug.nl These methods facilitate the formation of an ester linkage under neutral or slightly basic conditions. The resulting esters can serve as important intermediates or as the final target molecules with modified biological or material properties.
| Reaction Type | Reagents and Conditions | Product Class | Significance of Modification |
|---|---|---|---|
| Etherification (Williamson Synthesis) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ethers (R-O-CH₂CH₂-Im) | Introduces alkyl chains, alters solubility and steric properties. |
| Esterification (Steglich) | Carboxylic Acid (R-COOH), DCC/EDC, DMAP | Esters (R-COO-CH₂CH₂-Im) | Creates biodegradable linkages, introduces diverse functional groups (R). rug.nl |
| Acylation | Acyl Chloride (R-COCl), Pyridine (B92270) | Esters (R-COO-CH₂CH₂-Im) | A highly reactive method for forming ester bonds. |
| Silylation | Silyl Halide (e.g., TBDMSCl), Imidazole | Silyl Ethers (R₃Si-O-CH₂CH₂-Im) | Protects the hydroxyl group for subsequent reactions. nih.gov |
Functionalization of the Imidazole Ring System
The imidazole ring in this compound is an aromatic heterocycle that can undergo various functionalization reactions. nih.gov Although the ring is generally electron-rich, the presence of two nitrogen atoms influences its reactivity towards electrophiles and other reagents.
Direct C-H functionalization of imidazole rings is a powerful strategy for introducing substituents without pre-functionalization. researchgate.net For 1-substituted imidazoles, the C2 position is the most acidic and prone to deprotonation, but since this position is already substituted in the target compound, attention turns to the C4 and C5 positions. Ring lithiation using strong organolithium bases can create nucleophilic sites at C4 or C5, which can then react with a variety of electrophiles to install new functional groups. nih.gov Furthermore, the imidazole ring can participate in metal-catalyzed cross-coupling reactions, although this often requires prior halogenation of the ring. The nitrogen atoms themselves, particularly N3, can act as a nucleophile or a ligand to coordinate with metal ions, which is a key feature in the formation of metal-organic frameworks and catalysts.
| Reaction Type | Position | Reagents and Conditions | Product Type | Significance |
|---|---|---|---|---|
| Lithiation and Electrophilic Quench | C4/C5 | 1. Organolithium base (e.g., n-BuLi) 2. Electrophile (E⁺) | C4/C5-Substituted Imidazoles | Introduces a wide range of functional groups (halogens, alkyls, carbonyls). nih.gov |
| Halogenation | C4/C5 | N-Halosuccinimide (NBS, NCS) | Halogenated Imidazoles | Creates precursors for cross-coupling reactions. |
| Nitration | C4/C5 | HNO₃/H₂SO₄ | Nitroimidazoles | Introduces an electron-withdrawing group, key for certain bioactive molecules. nih.gov |
| N-Alkylation (Quaternization) | N3 | Alkyl Halide (R-X) | Imidazolium (B1220033) Salts | Forms ionic liquids or precursors for N-heterocyclic carbenes. researchgate.net |
Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Compound
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of advanced polymers and a building block for supramolecular assemblies.
Polymeric Assemblies: The hydroxyl group can readily participate in step-growth polymerization. For example, it can be used as a diol component in the synthesis of polyesters (reacting with dicarboxylic acids) or polyurethanes (reacting with diisocyanates). The resulting polymers would feature pendant imidazole groups along the backbone, which can impart unique properties such as catalytic activity, pH-responsiveness, or metal-coordinating capabilities. Poly(vinyl alcohol) can be grafted with imidazole-containing molecules to create functional polymers. mdpi.com The imidazole moiety itself can be modified to create a polymerizable group, for instance, by attaching a vinyl or acrylate (B77674) group, allowing for its incorporation into polymers via chain-growth polymerization. mdpi.com
Supramolecular Assemblies: The imidazole ring is adept at forming non-covalent interactions, which are the basis of supramolecular chemistry. researchgate.net The N3 nitrogen can act as a hydrogen bond acceptor, while the ring itself can engage in π-π stacking interactions. Furthermore, the imidazole nitrogen is an excellent ligand for transition metals, enabling the construction of coordination polymers or metal-organic frameworks (MOFs). The hydroxyl group can also participate in hydrogen bonding, further directing the self-assembly of molecules into well-defined supramolecular structures like gels or liquid crystals. researchgate.net
| Assembly Type | Role of the Compound | Key Interactions | Potential Applications |
|---|---|---|---|
| Polyesters/Polyurethanes | Monomer (diol component) | Covalent (ester/urethane linkage) | Functional materials, biomaterials. polyacs.org |
| Coordination Polymers/MOFs | Ligand | N3-Metal Coordination | Catalysis, gas storage, sensing. |
| Hydrogen-Bonded Networks | Building Block | Hydrogen bonding (OH group, N3 atom) | Self-healing materials, hydrogels. researchgate.net |
| Imidazolium-Based Poly(ionic liquid)s | Monomer Precursor | Ionic interactions, covalent backbone | Electrolytes, catalysts, antimicrobial materials. researchgate.net |
Generation of Intermediate Compounds for Further Organic Synthesis
This compound serves as a valuable starting material for generating a variety of intermediate compounds, which can then be used in more complex synthetic routes. The reactivity of its hydroxyl group is central to these strategies.
A primary method for turning the alcohol into a useful intermediate is by converting the hydroxyl group into a good leaving group. nih.gov This can be achieved through tosylation (reaction with tosyl chloride) or mesylation (reaction with mesyl chloride) to form tosylates or mesylates, respectively. These activated intermediates are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities such as azides, cyanides, thiols, and other carbon or heteroatom nucleophiles. Direct conversion to an alkyl halide (e.g., using thionyl chloride to form the chloride) is another effective strategy. chemicalbook.com These intermediates are pivotal in building molecular complexity from the simple ethanol (B145695) scaffold.
| Intermediate Compound | Synthesis from Parent Compound | Reagents | Potential Subsequent Reactions |
|---|---|---|---|
| 2-(1-Methyl-1H-imidazol-2-yl)ethyl Tosylate | Tosylation of OH group | Tosyl chloride, Pyridine | Nucleophilic substitution (SN2) with N₃⁻, CN⁻, SR⁻ etc. |
| 2-(2-Chloroethyl)-1-methyl-1H-imidazole | Chlorination of OH group | Thionyl Chloride (SOCl₂) | Grignard reagent formation, coupling reactions. chemicalbook.com |
| 2-(1-Methyl-1H-imidazol-2-yl)acetaldehyde | Oxidation of OH group | PCC, Swern Oxidation, Dess-Martin Periodinane | Wittig reaction, reductive amination, aldol (B89426) condensation. |
| 2-(1-Methyl-1H-imidazol-2-yl)acetic Acid | Strong oxidation of OH group | KMnO₄, Jones Reagent | Amide coupling, further esterification. |
Strategies for Introducing Additional Heterocyclic Scaffolds
Building upon the core structure of this compound to include other heterocyclic systems is a key strategy in medicinal chemistry and materials science to access novel properties and biological activities. longdom.org
One powerful approach is to use the functional handles of the molecule to participate in cycloaddition reactions or multicomponent reactions. For instance, the hydroxyl group can be converted to an azide (B81097) via its tosylate intermediate. This azide-functionalized imidazole can then undergo a Huisgen 1,3-dipolar cycloaddition ("click chemistry") with an alkyne-containing heterocycle to form a triazole-linked bi-heterocyclic system. rsc.org Alternatively, intermediates like 2-(1-methyl-1H-imidazol-2-yl)acetaldehyde, generated via oxidation, can be used in condensation reactions with dinucleophiles (e.g., hydrazines, hydroxylamines, or amidines) to construct new five- or six-membered heterocyclic rings, such as pyrazoles or pyrimidines. The synthesis of benzimidazole (B57391) derivatives often starts from substituted phenylenediamines, and intermediates derived from our title compound could be designed to react with these building blocks. researchgate.net
| Strategy | Key Intermediate | Reaction Type | New Heterocycle Formed | Example |
|---|---|---|---|---|
| Click Chemistry | 2-(2-Azidoethyl)-1-methyl-1H-imidazole | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole | Reaction with an alkyne-substituted pyridine. rsc.org |
| Condensation Reaction | 2-(1-Methyl-1H-imidazol-2-yl)acetaldehyde | Cyclocondensation | Pyrazole (B372694), Pyrimidine | Reaction with hydrazine (B178648) to form a pyrazole. |
| Coupling and Cyclization | 2-(2-Chloroethyl)-1-methyl-1H-imidazole | Substitution and Intramolecular Cyclization | Fused ring systems | Reaction with a nucleophilic heterocycle followed by ring closure. |
| Thioether Linkage | 2-(1-Methyl-1H-imidazol-2-yl)ethyl Tosylate | Nucleophilic Substitution | Thio-linked heterocycles | Reaction with a mercapto-benzimidazole. researchgate.net |
Applications in Chemical Sciences
Catalysis
The imidazole (B134444) moiety is a cornerstone in the design of novel catalysts. Its derivatives are employed across homogeneous, heterogeneous, and biological catalysis. The specific structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, featuring a methylated nitrogen, prevents it from acting as a proton shuttle in the same way as unsubstituted imidazoles but enhances its stability and defines its role as a specific type of ligand or organocatalyst.
In homogeneous catalysis, ligands play a critical role in modulating the activity, selectivity, and stability of a metal center. Imidazole-based compounds are prized for their ability to act as N-donor ligands, similar to pyridines, but with distinct electronic characteristics. The this compound molecule can function as a bidentate ligand, coordinating to a metal center through the C2-bound nitrogen of the imidazole ring and the oxygen atom of the ethanol (B145695) tail. This chelation can form stable five-membered rings with metal ions, influencing the geometry and electronic environment of the catalytic complex. The N-methylation at the 1-position fixes the coordination behavior of the ring and can enhance the stability of the resulting metal complex compared to its unsubstituted counterpart.
While specific applications of this compound in heterogeneous catalysis are not extensively documented, its structure lends itself to such roles. The hydroxyl group provides a reactive handle for grafting the molecule onto solid supports like silica, alumina, or polymers. This immobilization would transform a potentially homogeneous catalyst into a heterogeneous one, offering advantages in catalyst separation and recycling.
Furthermore, imidazole derivatives can serve as ligands in the synthesis of single-atom catalysts. For instance, in systems where nickel single-atoms are supported on carbon nitride (Ni1/CN), ligands dictate the reaction pathway. acs.org The use of monodentate or bidentate ligands can switch the catalytic activity between C-C, C-N, or C-O bond formation. acs.org The bidentate N,O-ligation capability of this compound could potentially direct the reactivity of such single-atom systems in a predictable manner.
The field of electrocatalysis often utilizes molecular catalysts to facilitate reactions like the reduction of carbon dioxide (CO2) or the oxidation of fuels. Imidazole-based systems have been explored as both catalysts and supporting media. For example, the electrochemical reduction of CO2 has been studied in an aqueous imidazole medium, where the imidazole can play a role in the reaction kinetics and proton transfer steps. mdpi.com In one study using a RuO2.SnO2-fabricated glassy carbon electrode, CO2 reduction occurred at -0.58 V versus the reversible hydrogen electrode (RHE) via a two-electron transfer pathway. mdpi.com
Molecular electrocatalysts can be designed to subvert traditional redox-mediated mechanisms. researchgate.net By coupling a molecular catalyst to an electrode surface, it is possible to fix its oxidation state and facilitate multi-electron processes. researchgate.net The coordination properties of this compound make it a potential ligand for creating such advanced electrocatalyst systems, where it could help stabilize the metal center and mediate electron transfer. The performance of such systems is often evaluated by metrics like Faradaic efficiency and current density, as shown in the table below for a CO2-to-ethanol conversion system.
Table 1: Performance of a Molecular Electrocatalyst System for CO₂ to Ethanol Conversion This table presents data for an iron tetraphenylporphyrin (B126558) (Fe-TPP) catalyst on a nickel electrode to illustrate typical performance metrics in molecular electrocatalysis. researchgate.net
| Metric | Value | Conditions |
|---|---|---|
| Ethanol Faradaic Efficiency | 68% ± 3.2% | -0.3 V vs. RHE (pH = 7.7) |
| Partial Ethanol Current Density | -21 mA cm⁻² | -0.3 V vs. RHE (pH = 7.7) |
| Overall CO₂-to-Ethanol Yield | 96% | Optimal conditions |
| Other Products | Trace methanol (B129727) and C3 products | - |
In photocatalysis, light energy is used to drive chemical reactions. Imidazole derivatives can be incorporated into photocatalytic systems as ligands that modify the photophysical properties of a metal complex or as components of the catalyst support. Heterogeneous nickel single-atom catalysts on carbon nitride have been shown to be active for C(sp2)−C(sp3) coupling under visible-light irradiation. acs.org The choice of ligand in these systems is crucial for tuning reactivity. The structural features of this compound could be leveraged to design ligands for new photocatalytic systems, potentially influencing the light-harvesting and energy transfer properties of the catalyst.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthesis. Imidazole and its derivatives are prominent organocatalysts, acting as Lewis bases to activate substrates. tandfonline.comrsc.orgrsc.orgacs.orgnih.gov Chiral bicyclic imidazole catalysts have been designed for a range of asymmetric reactions, including acyl-transfer and phosphorylation reactions. acs.org These catalysts often rely on the nucleophilic character of the sp2-hybridized nitrogen atom in the imidazole ring. acs.org
An imidazole-based salt, designed to mimic enzymes, has been shown to control the ring-opening polymerization of lactide monomers, demonstrating that a bifunctional activation process is at play. rsc.org While research has focused on various imidazole structures, the fundamental catalytic principle often involves the nucleophilic nitrogen. The N-methyl group in this compound does not inhibit this nucleophilicity, and the compound could potentially serve as an organocatalyst in reactions like polymerization or multicomponent syntheses. rsc.orgrsc.org
Table 2: Examples of Reactions Utilizing Imidazole-Based Organocatalysts This table summarizes reactions where the imidazole core is a key catalytic component, illustrating the potential scope for compounds like this compound.
| Reaction Type | Catalyst Type | Role of Imidazole | Reference |
|---|---|---|---|
| Tetrasubstituted Imidazole Synthesis | General Organocatalysts | Component of multi-component reactions | tandfonline.com |
| Ring-Opening Polymerization | Imidazole-based salt | Bifunctional activation of monomer | rsc.org |
| Asymmetric Steglich Rearrangement | Chiral Bicyclic Imidazole (Alkoxy-DPI) | Lewis base catalyst | acs.org |
| Kinetic Resolution of Alcohols | Chiral Bicyclic Imidazole (Cy-PDPI) | Acyl-transfer catalyst | acs.org |
| Synthesis of Functionalized Heterocycles | Imidazole | Base catalyst in multicomponent reaction | rsc.org |
The catalytic performance of imidazole-based systems is intrinsically linked to their structure. For this compound, several structural features are key to its potential activity:
N-Methylation: The methyl group at the N1 position prevents deprotonation at this site, which can increase the stability of derived metal complexes. It also influences the steric environment around the coordinating N3 nitrogen.
C2-Substitution: The ethanol group is attached at the C2 position. In N-heterocyclic carbene (NHC) chemistry, ligands derived from C2-functionalized imidazolium (B1220033) salts are common. While not an NHC itself, the placement of the substituent at C2 directly influences the electronic properties of the most common coordination site (N3).
Hydroxyl Group: The ethanol side chain provides a secondary coordination site (the hydroxyl oxygen), enabling bidentate chelation. This feature can lead to more rigid and stable catalytic complexes. Alternatively, this group allows for covalent attachment to solid supports for heterogeneous catalysis.
Imidazole Ring: The aromatic imidazole ring possesses a unique electronic nature, capable of acting as a strong σ-donor ligand, which stabilizes metal centers in various oxidation states.
In designing chiral catalysts, the placement of stereocontrol elements relative to the catalytic sp2-N atom is critical for achieving high enantioselectivity. acs.org The structure of this compound could serve as a scaffold for developing new chiral ligands by modifying the ethanol side chain.
Materials Science
The bifunctional nature of this compound lends it properties that are valuable in the field of materials science, from its role in the development of advanced materials to the synthesis of nanomaterials.
Research has identified this compound as a dielectric solvent. mdpi.com Dielectric solvents are critical in materials science for their ability to dissolve or disperse other materials and for their insulating properties, which are essential in the fabrication of electronic components and in managing electrostatic interactions within material composites. Its interactions with other solvents, such as 1-methylimidazole (B24206), have been studied across a wide range of frequencies, highlighting its potential role in creating specialized solvent systems or as a component in liquid-phase material processing. mdpi.com The hydroxyl group and the imidazole ring can also participate in hydrogen bonding and other non-covalent interactions, potentially influencing the mechanical and thermal properties of polymers and other materials in which it is incorporated.
The imidazole nucleus is a component in various functional organic materials. For instance, complex molecules containing imidazole or its derivatives are explored for applications in optoelectronics. However, there is limited specific research documenting the direct use of this compound itself as a primary component in optical or hole transport materials (HTMs). HTMs used in devices like perovskite solar cells are typically larger, more conjugated systems designed for efficient charge mobility. google.comacs.org While the basic imidazole structure is a component of some advanced materials, the direct application of this specific, smaller molecule in functional materials like HTMs is not prominently featured in current scientific literature.
The functional groups within this compound suggest its potential utility in the synthesis and stabilization of nanomaterials. The nitrogen atoms in the imidazole ring can coordinate strongly with metal surfaces, while the hydroxyl group can enhance solubility and provide a secondary point of interaction. This dual functionality is ideal for a stabilizing agent.
Studies on related compounds demonstrate this principle. For example, other imidazole derivatives have been successfully used as both reducing and stabilizing agents in the green synthesis of gold nanoparticles (AuNPs). mdpi.com In these processes, the imidazole moiety coordinates to the gold surface, preventing aggregation and controlling particle growth. While direct studies employing this compound for nanoparticle synthesis are not widely reported, its structure is well-suited for such a role, potentially serving as a capping agent to create stable, well-dispersed metallic nanoparticles.
Precursor Chemistry for Complex Chemical Structures
One of the most significant roles of this compound in chemical science is its function as a versatile precursor or synthon for more elaborate molecules. Its value as a building block comes from the distinct reactivity of its two functional groups: the imidazole ring and the ethanol side chain.
The hydroxyl group can be readily converted into other functional groups; for example, it can be oxidized to form the corresponding aldehyde or transformed into esters and ethers. The imidazole ring, with its nucleophilic nitrogen atom, can participate in N-alkylation reactions or be used to form coordination complexes with a wide range of metal ions. This dual reactivity allows chemists to use this compound as a starting point to construct a diverse library of more complex imidazole-containing compounds, which are important scaffolds in medicinal chemistry and materials science. google.com
Sensor Technology and Analytical Science Applications
The imidazole moiety is a well-established functional group in the design of chemosensors. Its nitrogen atoms have a strong affinity for coordinating with various metal ions, making them an excellent recognition site for sensor applications. mdpi.comnih.gov When an imidazole-containing molecule binds to a target analyte, such as a heavy metal ion, it can trigger a detectable change in its physical properties, such as a shift in fluorescence or a change in color. nih.govoup.com
While specific research on this compound as a standalone sensor is limited, its structure makes it a valuable building block for creating more complex sensor molecules. It can be incorporated into larger systems, such as fluorescent probes or polymers, where the imidazole unit acts as the specific binding site for the analyte of interest. nih.govacs.org The development of fluorescent chemosensors based on imidazole derivatives for detecting ions like mercury (Hg²⁺) is an active area of research, underscoring the potential of this chemical family in analytical science. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes key properties of the compound based on available data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₂O | sigmaaldrich.com |
| Molecular Weight | 126.16 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| InChI Key | KPPOELHCPSMOQP-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 18994-70-2 | sigmaaldrich.com |
Table 2: Potential This table outlines the discussed roles of the compound, highlighting that many are based on the known reactivity of its functional groups rather than extensive direct studies.
| Application Area | Specific Role | Basis of Application |
| Materials Science | Dielectric Solvent | Documented property, useful for material processing and electronic applications. mdpi.com |
| Nanomaterials | Potential Stabilizing/Reducing Agent | Inferred from the known ability of imidazole and hydroxyl groups to coordinate with and stabilize metal nanoparticles. mdpi.com |
| Precursor Chemistry | Versatile Synthon / Building Block | Bifunctional nature (imidazole ring and hydroxyl group) allows for the synthesis of more complex molecules. |
| Sensor Technology | Potential Component in Chemosensors | The imidazole ring is a known metal-ion coordinating moiety, a key feature in sensor design. nih.govoup.comacs.org |
Q & A
Basic: What synthetic routes are commonly used to prepare 2-(1-Methyl-1H-imidazol-2-yl)ethanol, and how can yield and purity be optimized?
Methodological Answer:
- Reduction of Ketones: Sodium borohydride (NaBH₄) in methanol is a standard method for reducing imidazole-derived ketones to alcohols. For example, 2-(1H-imidazol-1-yl)-1-phenylethanols were synthesized via NaBH₄ reduction of ketone intermediates . Key parameters include stoichiometry (excess NaBH₄ ensures complete reduction) and reaction temperature (0–25°C to minimize side reactions).
- Esterification-Reduction Pathways: Esterification of carboxylic acids (e.g., using thionyl chloride in methanol) followed by reduction can yield target alcohols. Purification via recrystallization (e.g., cold methanol washes) improves purity .
- Optimization Strategies: Reaction monitoring (TLC/HPLC) and controlled addition of reducing agents help avoid over-reduction. Recrystallization solvents (e.g., ethanol or diethyl ether) are selected based on compound solubility .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural assignments. For example, imidazole protons typically appear as multiplets between δ 6.35–8.32 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns. HRMS data for related compounds show <2 ppm error .
- Elemental Analysis: Matches calculated vs. experimental C/H/N/O percentages to confirm purity (e.g., deviations <0.3% indicate high purity) .
- IR Spectroscopy: Identifies functional groups (e.g., O–H stretch ~3200–3500 cm⁻¹, C=N imidazole peaks ~1600 cm⁻¹) .
Advanced: How can computational chemistry predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Models molecular orbitals to identify reactive sites. For example, HOMO-LUMO gaps predict nucleophilic/electrophilic behavior. Studies on similar imidazole alcohols used B3LYP/6-31G(d) basis sets .
- Vibrational Spectroscopy Simulations: IR and Raman spectra are compared to experimental data to validate computational models. NIST benchmarks ensure accuracy .
- Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions, aiding in reaction pathway predictions (e.g., protonation in polar solvents) .
Advanced: What is the role of this compound derivatives in catalytic hydrogenation systems?
Methodological Answer:
- Ligand Design: The imidazole moiety coordinates with transition metals (e.g., manganese) to form PNN pincer complexes. These complexes catalyze amide hydrogenation under mild conditions (e.g., 60–100°C, 10–50 bar H₂) .
- Synthesis of Catalysts: Ligands are prepared via one-pot, two-step syntheses involving UV irradiation for metal complexation. For example, Mn-PNN complexes achieved 60% yields with robust catalytic turnover .
- Mechanistic Insights: Kinetic studies (e.g., in situ FTIR) reveal that the imidazole group stabilizes metal-hydride intermediates, enhancing catalytic efficiency .
Advanced: How can researchers resolve contradictory data in synthetic yields for imidazole-containing alcohols?
Methodological Answer:
- Design of Experiments (DOE): Systematic variation of parameters (e.g., solvent polarity, temperature, reagent ratios) identifies critical factors. For example, extended reflux times in methanol improved yields in Schiff base syntheses .
- Purification Protocols: Contradictions often arise from purification methods. Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) vs. recrystallization can drastically alter reported yields .
- Catalyst Optimization: Switching from homogeneous (e.g., acetic acid) to heterogeneous catalysts (e.g., K₂CO₃) may reduce side reactions and improve reproducibility .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritancy .
- Waste Disposal: Neutralize acidic/basic residues before disposal. For example, quench NaBH₄ reactions with dilute HCl to prevent hydrogen gas formation .
- Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Desiccators prevent hygroscopic degradation .
Advanced: How are structural modifications of this compound optimized for antifungal activity?
Methodological Answer:
- Derivatization Strategies: Acylation with biphenyl esters enhances lipophilicity, improving membrane permeability. For example, treatment with acyl chlorides in acetonitrile (NaH as base) yields active esters .
- Biological Assays: Minimum inhibitory concentration (MIC) assays against Candida spp. (e.g., CLSI M27 guidelines) quantify efficacy. Time-kill studies assess fungicidal vs. fungistatic effects .
- SAR Studies: Substituent effects (e.g., electron-withdrawing groups on phenyl rings) are correlated with activity using multivariate regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
